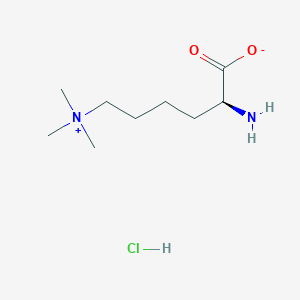
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride is a non-protein amino acid that plays a crucial role in the biosynthesis of carnitine. Carnitine is essential for the transport of fatty acids into the mitochondria for beta-oxidation. This compound is primarily used in lysine methylation modification assays and purifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride can be synthesized through the methylation of lysine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Lysine is dissolved in a suitable solvent like water or methanol.
- A base such as sodium hydroxide is added to deprotonate the amino group.
- Methylating agents are then introduced to the solution, leading to the formation of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.
- The product is then purified and converted to its hydrochloride salt form by adding hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the methylation reaction.
- Continuous monitoring of reaction conditions to ensure high yield and purity.
- Advanced purification techniques such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to lysine or other intermediates.
Substitution: The trimethylammonium group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: N-oxides of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.
Reduction: Lysine or partially methylated lysine derivatives.
Substitution: Various substituted lysine derivatives
Aplicaciones Científicas De Investigación
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of lysine methylation and its effects on protein function.
Biology: Plays a role in the biosynthesis of carnitine, which is crucial for fatty acid metabolism.
Medicine: Investigated for its potential in treating metabolic disorders related to carnitine deficiency.
Industry: Used in the production of supplements and pharmaceuticals targeting carnitine biosynthesis
Mecanismo De Acción
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride exerts its effects by participating in the biosynthesis of carnitine. The breakdown of endogenous proteins containing Nepsilon,Nepsilon,Nepsilon-Trimethyllysine residues is the starting point for carnitine biosynthesis. This process involves several enzymatic steps, ultimately leading to the formation of carnitine, which is essential for transporting fatty acids into the mitochondria for energy production .
Comparación Con Compuestos Similares
- Nepsilon,Nepsilon-Dimethyllysine hydrochloride
- Nepsilon-Methyllysine hydrochloride
- Lysine hydrochloride
Comparison:
- Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride is unique due to its three methyl groups attached to the epsilon amino group of lysine, which significantly impacts its role in carnitine biosynthesis.
- Nepsilon,Nepsilon-Dimethyllysine hydrochloride and Nepsilon-Methyllysine hydrochloride have fewer methyl groups, affecting their biological activity and applications.
- Lysine hydrochloride lacks methyl groups, making it a basic building block for proteins but not directly involved in carnitine biosynthesis .
Propiedades
Número CAS |
55528-53-5 |
|---|---|
Fórmula molecular |
C9H21ClN2O2 |
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(trimethylazaniumyl)hexanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 |
Clave InChI |
ZKIJKCHCMFGMCM-QRPNPIFTSA-N |
SMILES isomérico |
C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N.Cl |
SMILES canónico |
C[N+](C)(C)CCCCC(C(=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
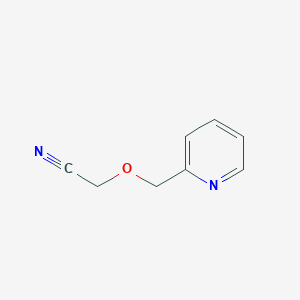
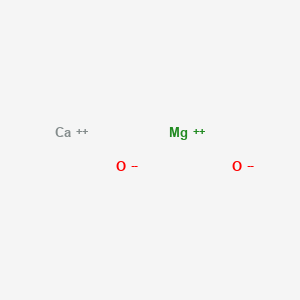
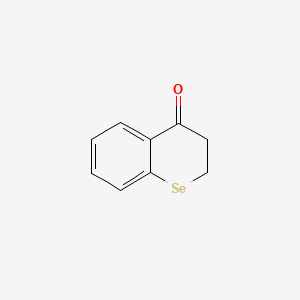
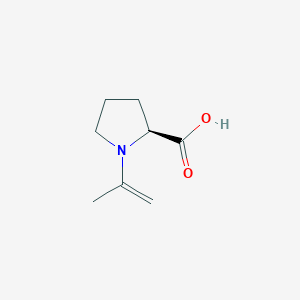
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)
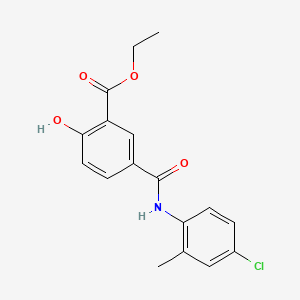

![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
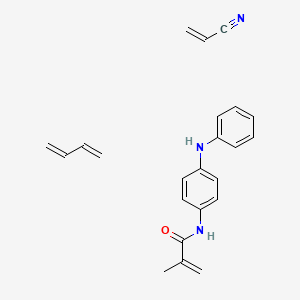
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
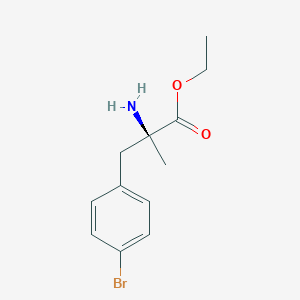
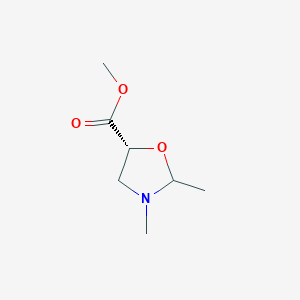
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
